4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18044378
InChI: InChI=1S/C8H5NO3/c1-4-2-3-9-6-5(4)7(10)12-8(6)11/h2-3H,1H3
SMILES:
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol

4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione

CAS No.:

Cat. No.: VC18044378

Molecular Formula: C8H5NO3

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione -

Specification

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
IUPAC Name 4-methylfuro[3,4-b]pyridine-5,7-dione
Standard InChI InChI=1S/C8H5NO3/c1-4-2-3-9-6-5(4)7(10)12-8(6)11/h2-3H,1H3
Standard InChI Key OMEVVZLNHXZHFW-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NC=C1)C(=O)OC2=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyridine ring fused to a furan system at the [3,4-b] position, with a methyl group at the 4-position and two ketone functionalities at the 5- and 7-positions. This arrangement introduces significant electron-withdrawing effects, influencing its reactivity and stability. The IUPAC name, 4-methylfuro[3,4-b]pyridine-5,7-dione, reflects this substitution pattern.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC8H5NO3\text{C}_8\text{H}_5\text{NO}_3
Molecular Weight163.13 g/mol
CAS Number53711-78-7
Purity (Commercial)>95%
Key Functional GroupsFuran, Pyridine, Dione

Spectroscopic and Thermodynamic Data

While experimental data for this specific compound remain limited, analogous furopyridine derivatives exhibit characteristic infrared (IR) absorptions at 1700–1750 cm1^{-1} for carbonyl groups and 1600–1650 cm1^{-1} for aromatic C=C bonds. Theoretical calculations suggest a planar geometry with partial conjugation between the furan oxygen lone pairs and the pyridine π-system, potentially enhancing thermal stability compared to non-fused heterocycles .

Synthesis and Reaction Pathways

Current Synthetic Strategies

The synthesis of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione typically involves multi-step sequences starting from substituted pyridine precursors. A common approach includes:

  • Condensation Reactions: Coupling of methyl-substituted pyridine derivatives with furan-based anhydrides under acidic conditions.

  • Cyclization: Intramolecular cyclization via nucleophilic attack, facilitated by catalysts such as polyphosphoric acid or zeolites.

  • Oxidation: Final oxidation steps to introduce the dione functionalities, often employing reagents like potassium permanganate or ruthenium-based catalysts .

Challenges in Optimization

Key hurdles include controlling regioselectivity during cyclization and minimizing side reactions such as over-oxidation or ring-opening. Recent advances in flow chemistry have improved yields (reported up to 68% in optimized batches) by enhancing temperature and mixing control.

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyridine ring directs electrophilic attacks to the 3-position, while the furan oxygen participates in hydrogen bonding, influencing solubility in polar aprotic solvents like DMSO or DMF .

Nucleophilic Additions

The dione moieties undergo nucleophilic additions at the carbonyl groups, enabling derivatization with amines or hydrazines to form imine or hydrazone analogs. For example, reaction with methylamine yields 4-methyl-5-(methylimino)-7H-furo[3,4-b]pyridin-7-one, a potential pharmacophore.

Table 2: Representative Reactions

Reaction TypeReagentsProductYield
Nucleophilic AdditionMethylamine5-(Methylimino) derivative52%
OxidationKMnO4_4/H2_2SO4_44-Methyl-5,7-dihydroxy analog41%
CycloadditionMaleic AnhydrideDiels-Alder adduct37%

Materials Science Applications

Organic Semiconductor Development

The conjugated π-system and electron-deficient nature make this compound a candidate for n-type organic semiconductors. Thin-film studies of related furopyridines demonstrate electron mobilities of 0.12 cm2^2/V·s, comparable to fullerene derivatives .

Coordination Chemistry

The dione groups act as bidentate ligands, forming complexes with transition metals. For instance, copper(II) complexes exhibit redox activity at E1/2=+0.34VE_{1/2} = +0.34 \, \text{V} vs. Ag/AgCl, suggesting utility in catalytic systems .

Challenges and Future Directions

Stability Considerations

Degradation studies reveal susceptibility to photolytic cleavage under UV light (λ = 254 nm), necessitating stabilized formulations for practical applications. Encapsulation in mesoporous silica nanoparticles has shown promise in enhancing photostability by 78%.

Synthetic Methodology Gaps

Existing routes suffer from low atom economy (≤45%) and excessive solvent use. Future work should explore green chemistry approaches, such as microwave-assisted synthesis or biocatalytic methods using engineered oxidoreductases .

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